molecular formula C25H28N2O4S2 B2775951 Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899724-36-8

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2775951
CAS No.: 899724-36-8
M. Wt: 484.63
InChI Key: GJWAMRWMNHYMEN-UHFFFAOYSA-N
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Description

This compound (CAS: 895266-87-2; ChemSpider ID: 13155129) features a thiophene-2-carboxylate core substituted with a phenyl group at position 4 and a sulfonated piperazine moiety at position 2. The piperazine ring is further modified with a 2,3-dimethylphenyl group. Its molecular formula is C23H26N2O4S2, with an average mass of 458.591 g/mol and a monoisotopic mass of 458.133399 g/mol .

Properties

IUPAC Name

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(21(17-32-23)20-10-6-5-7-11-20)33(29,30)27-15-13-26(14-16-27)22-12-8-9-18(2)19(22)3/h5-12,17H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAMRWMNHYMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N2O4S2
  • CAS Number : 16811853

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine moiety is known to influence binding affinities for serotonin receptors, potentially modulating mood and anxiety disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, studies have shown that piperazine derivatives can enhance serotonin levels in the synaptic cleft, leading to improved mood and reduced anxiety symptoms .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound was tested against:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.5
A549 (Lung)10.2
HeLa (Cervical)12.8

These results suggest a promising anticancer profile that warrants further investigation.

In Vivo Studies

In vivo studies have indicated that the compound may possess neuroprotective properties. Animal models treated with the compound showed reduced markers of oxidative stress and inflammation in the brain, which are crucial factors in neurodegenerative diseases .

Case Study 1: Anxiety Reduction in Rodent Models

In a study evaluating the anxiolytic effects of similar piperazine derivatives, it was found that administration led to significant reductions in anxiety-like behaviors in rodent models. The mechanism was linked to enhanced serotonergic transmission .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of related compounds showed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports the hypothesis that this compound may also exhibit similar properties .

Scientific Research Applications

Key Characteristics

  • IUPAC Name : Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
  • Physical Form : Typically found as a solid or crystalline substance.
  • Solubility : Soluble in organic solvents, which is crucial for its application in pharmaceutical formulations.

Antipsychotic Activity

Research indicates that compounds with piperazine moieties exhibit antipsychotic properties. This compound may modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

Case Study: Dopamine Receptor Modulation

A study demonstrated that similar piperazine derivatives showed high binding affinity to dopamine receptors, suggesting potential efficacy in treating conditions like schizophrenia and bipolar disorder . The specific interactions of this compound with dopamine D2 receptors could enhance its therapeutic profile.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests it may also possess mood-enhancing effects. By influencing serotonin transporter activity, it could provide relief for patients suffering from major depressive disorders.

Research Insights

Preliminary studies on related compounds have indicated that modifications to the piperazine structure can significantly affect antidepressant activity. This opens avenues for further exploration of this compound as a candidate for depression treatment .

Anti-inflammatory Effects

Emerging research suggests that compounds containing thiophene and sulfonamide groups exhibit anti-inflammatory properties. This could position this compound as a potential therapeutic agent in managing inflammatory diseases.

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships (SAR) of this compound could yield insights into optimizing its pharmacological properties. Modifying substituents on the piperazine ring or thiophene core may enhance efficacy and reduce side effects.

Clinical Trials

To establish the safety and efficacy of this compound in humans, well-designed clinical trials are essential. These trials should focus on its application in treating psychiatric disorders and inflammatory conditions.

Combination Therapies

Exploring the use of this compound in combination with existing therapies could provide synergistic effects, potentially improving treatment outcomes for patients with complex conditions like treatment-resistant depression or psychosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism in Piperazine Substituents

The compound Ethyl 3-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 941962-23-8; ChemSpider ID: 18477108) serves as a key positional isomer. While both compounds share identical molecular formulas, the 2,4-dimethylphenyl group in this isomer alters steric hindrance and electronic distribution compared to the 2,3-dimethylphenyl variant. Such differences can significantly impact pharmacokinetics and receptor affinity. For example, the 2,3-dimethylphenyl group may allow tighter binding to hydrophobic pockets in serotonin receptors due to its ortho-methyl arrangement .

Table 1: Comparison of Positional Isomers
Parameter 2,3-Dimethylphenyl Derivative 2,4-Dimethylphenyl Derivative
CAS Number 895266-87-2 941962-23-8
ChemSpider ID 13155129 18477108
Key Substituent Position 2,3-dimethylphenyl 2,4-dimethylphenyl
Monoisotopic Mass (g/mol) 458.133399 458.133399

Piperazine Derivatives with Ureido-Phenyl Modifications

Ethyl piperazine derivatives bearing ureido-phenyl groups (e.g., compounds 10l–10o in ) exhibit higher molecular weights (498–616 g/mol) due to extended substituents like trifluoromethyl or chloro groups. For instance:

  • 10m (ESI-MS m/z: 616.2 [M+H]+) includes a 3,5-di(trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability .
  • 10n (ESI-MS m/z: 508.3 [M+H]+) features a 3,4-dimethylphenyl substituent, analogous to the target compound but with a thiazole core instead of thiophene .

These modifications suggest trade-offs between receptor affinity and bioavailability. The target compound’s thiophene core may confer superior π-π stacking interactions compared to thiazole-based analogs.

5-HT Receptor Affinity in Piperazine-Spiro Derivatives

highlights piperazine-spiro derivatives (e.g., compounds 5–7) with high 5-HT2A receptor affinity (Ki = 15–46 nM). While the target compound lacks a spirocyclic moiety, its sulfonyl group and thiophene ring may mimic key interactions observed in these derivatives. Notably, the absence of a β-tetralone fragment (as in compounds 8–10) correlates with reduced 5-HT2A affinity, suggesting that the thiophene-sulfonyl combination in the target compound could optimize receptor engagement .

Ethyl Thiophene Carboxylates with Piperazine Linkers

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS: 156724-46-8) shares a thiophene-carboxylate backbone but replaces the sulfonyl-piperazine group with an amido-linked piperazine. This structural difference reduces polarity and may limit blood-brain barrier penetration compared to the sulfonated target compound .

Key Research Findings

  • Receptor Selectivity : The 2,3-dimethylphenyl-piperazine moiety in the target compound likely enhances selectivity for serotonin receptors (e.g., 5-HT2A) over dopamine receptors, as seen in structurally related spiro derivatives .
  • Synthetic Yields : Piperazine-thiophene derivatives with simpler substituents (e.g., methyl groups) achieve higher yields (88–95%) compared to trifluoromethyl-modified analogs (e.g., 10m: 95% yield) .
  • Metabolic Stability : Sulfonyl groups improve metabolic stability by reducing oxidative degradation, as observed in analogs with similar substituents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the sulfonyl group to the piperazine ring under controlled pH and temperature to avoid side reactions.
  • Coupling reactions : Attaching the 2,3-dimethylphenyl group to the piperazine core via nucleophilic substitution.
  • Esterification : Finalizing the ethyl ester group on the thiophene ring using anhydrous ethanol and acid catalysis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to ensure high yields (>75%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the piperazine, sulfonyl, and thiophene moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H+^+] peak).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (e.g., sparks, open flames) .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential irritancy .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control groups.
  • Structural analogs : Compare results with analogs like 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl} derivatives to identify substituent-specific effects .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to validate IC50_{50} values across independent trials .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energy barriers).
  • Transition state analysis : Identify intermediates using software like Gaussian or ORCA.
  • Feedback loops : Integrate experimental data (e.g., HPLC retention times) to refine computational models iteratively .

Q. How can reaction scalability be optimized for this compound?

  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer during sulfonylation .
  • Process control : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

Q. What strategies address low yields in heterogeneous reactions involving this compound?

  • Catalyst screening : Test palladium on carbon (Pd/C) or copper(I) iodide for coupling reactions.
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to improve interfacial reactivity in biphasic systems .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. How can structure-activity relationships (SAR) be established for analogs of this compound?

  • Functional group variation : Synthesize derivatives with substituents like fluoro, chloro, or methoxy groups on the phenyl ring.
  • Biological testing : Compare inhibitory activity against targets (e.g., serotonin receptors) using radioligand binding assays.
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity data .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm structural assignments .
  • Contradiction management : Apply statistical tools (e.g., ANOVA) to distinguish experimental noise from genuine biological effects .
  • Ethical compliance : Adhere to institutional chemical hygiene plans for waste disposal and exposure monitoring .

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